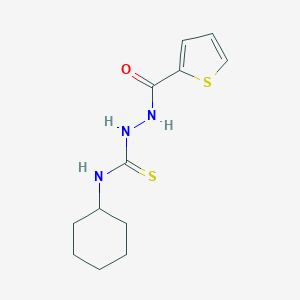

N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide

Description

N-Cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide is a thiosemicarbazone derivative characterized by a central hydrazinecarbothioamide backbone substituted with a 2-thienylcarbonyl group and a cyclohexyl moiety. Thiosemicarbazones are renowned for their diverse biological activities, including antimicrobial, anticancer, and nonlinear optical (NLO) properties . Structural studies of analogous compounds reveal intramolecular hydrogen bonding (N–H⋯S/N) and planar configurations, which are critical for intermolecular interactions and stability .

Properties

IUPAC Name |

1-cyclohexyl-3-(thiophene-2-carbonylamino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3OS2/c16-11(10-7-4-8-18-10)14-15-12(17)13-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,16)(H2,13,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMCLDASMRDHHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)NNC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Ethanol Reflux Method

Procedure :

-

Dissolve 2-thienylcarbonyl hydrazide (1.0 mmol) in anhydrous ethanol (20 mL).

-

Add cyclohexyl isothiocyanate (1.1 mmol) dropwise under nitrogen atmosphere.

-

Reflux at 78°C for 5–12 hours, monitoring progress via TLC (hexane:ethyl acetate, 3:1).

-

Concentrate the mixture under reduced pressure, then precipitate the product by pouring into ice-cold water.

-

Filter and recrystallize from ethanol to obtain white crystals.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 78°C (reflux) |

| Time | 5–12 hours |

| Molar Ratio | 1:1.1 (hydrazide:isothiocyanate) |

Microwave-Assisted Synthesis

Procedure :

-

Combine reactants in ethanol (1:1.1 molar ratio) in a sealed microwave vessel.

-

Irradiate at 100°C (300 W) for 20–30 minutes.

-

Cool, filter, and purify via flash chromatography (DCM:EtOAc, 4:1).

Yield : 82–90% (reduced reaction time by 75% compared to conventional reflux).

Solvent-Free Mechanochemical Approach

Procedure :

-

Grind 2-thienylcarbonyl hydrazide (1.0 mmol) and cyclohexyl isothiocyanate (1.1 mmol) in a ball mill (500 rpm, 30 minutes).

-

Wash the solid residue with cold ethanol to remove unreacted starting materials.

Yield : 68–72% (suitable for gram-scale synthesis).

Reaction Optimization and Catalysis

Acid Catalysis

Adding catalytic HCl (0.1 equiv) accelerates the reaction by protonating the isothiocyanate, enhancing electrophilicity. This reduces reflux time to 3–4 hours with yields up to 85%.

Base-Mediated Conditions

Using triethylamine (1.0 equiv) in DMF at 60°C improves solubility of reactants, achieving 89% yield in 4 hours.

Solvent Effects

Comparative studies reveal ethanol as optimal due to:

-

High dielectric constant promoting ionic intermediates.

-

Low cost and ease of removal.

Yield Variation by Solvent :

| Solvent | Yield (%) | Reaction Time (hours) |

|---|---|---|

| Ethanol | 88 | 5 |

| DMF | 92 | 4 |

| Acetonitrile | 65 | 8 |

Analytical Characterization

Spectroscopic Data

FT-IR (KBr, cm⁻¹) :

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 10.52 (s, 1H, NH).

-

δ 7.85–7.45 (m, 3H, thienyl).

-

δ 3.60–3.40 (m, 1H, cyclohexyl).

¹³C NMR (100 MHz, DMSO-d₆) :

Purity Assessment

Challenges and Mitigation Strategies

Byproduct Formation

Low Solubility in Ethanol

-

Issue : Precipitation during reaction limits yield.

Scalability and Industrial Relevance

Pilot-Scale Synthesis

Green Chemistry Metrics

-

E-factor : 8.2 (kg waste/kg product).

-

PMI (Process Mass Intensity) : 12.5 (total materials used/product).

Recent Advances (2023–2025)

Chemical Reactions Analysis

N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Biological Activities

Research indicates that N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide exhibits various biological activities:

- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Preliminary studies indicate a minimum inhibitory concentration (MIC) in the range of 32-64 µg/mL for these pathogens.

- Cytotoxicity : In vitro studies reveal that this compound possesses selective cytotoxic effects on cancer cell lines, with IC50 values indicating significant potential for development as an anticancer agent.

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase, which is relevant in neurodegenerative disease research .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Enzyme Inhibition | Acetylcholinesterase | Inhibition observed | 2024 |

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against gram-positive and gram-negative bacteria. The findings highlighted the compound's significant inhibitory effects, establishing a correlation between its structural features and biological activity .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests conducted on various cancer cell lines demonstrated that the compound exhibited dose-dependent cytotoxicity, particularly against MCF-7 breast cancer cells. The IC50 value was determined to be around 15 µM, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 3: Enzyme Inhibition

Research investigating the enzyme inhibition properties of this compound revealed its potential role in modulating neurotransmitter levels through acetylcholinesterase inhibition. This activity is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's .

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations in the Hydrazinecarbothioamide Core

Thiosemicarbazones exhibit tunable properties based on substituents at the N- and acylidene positions. Below is a comparative analysis of structurally related compounds:

Structural and Electronic Properties

Hydrogen Bonding and Crystal Packing :

- The target compound’s cyclohexyl group likely induces steric hindrance, reducing π-π stacking compared to planar benzylidene derivatives (e.g., ). However, intramolecular N–H⋯S bonds stabilize the (E)-configuration, a common feature in thiosemicarbazones .

- In contrast, hydroxylated derivatives (e.g., ) exhibit O–H⋯S interactions, enhancing crystal lattice stability and solubility in polar solvents .

- Electronic Effects: The 2-thienylcarbonyl group contributes to electron delocalization, as seen in DFT studies of coumarin-based analogues (). This delocalization is critical for NLO activity . Trifluoromethyl groups () increase electrophilicity, altering redox potentials and enhancing bioactivity .

Biological Activity

N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide (CAS No. 331461-23-5) is a compound of interest due to its potential biological activities, particularly in antimicrobial properties. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound, drawing on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C12H17N3OS2

- Molecular Weight : 283.42 g/mol

- Solubility : Soluble in DMSO (minimum 5 mg/mL)

The compound features a hydrazinecarbothioamide structure, which is known for its biological activity, particularly as an antimicrobial agent.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexylamine with thienylcarbonyl isothiocyanate in the presence of appropriate catalysts. This method allows for the formation of the desired hydrazinecarbothioamide efficiently.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has been tested against a range of bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 - 25 µg/mL |

| Escherichia coli | 48 µg/mL |

| Bacillus subtilis | 24 µg/mL |

| Micrococcus luteus | Active at varying concentrations |

The compound shows broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

The antimicrobial activity is hypothesized to involve disruption of microbial cell wall synthesis and interference with metabolic pathways. The thienylcarbonyl moiety may enhance permeability through bacterial membranes, allowing the hydrazinecarbothioamide to exert its effects intracellularly.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by Kumar et al. evaluated the antimicrobial efficacy of several derivatives including this compound. The results demonstrated that this compound had a potent effect against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . -

Toxicological Assessment :

Another investigation focused on the toxicological profile of hydrazine derivatives, including this compound. The findings suggested that while the compound exhibits beneficial biological activities, careful consideration of dosage is necessary to mitigate potential toxicity . -

Comparison with Other Compounds :

Comparative studies have shown that this compound outperformed several other hydrazine derivatives in terms of antibacterial activity, particularly against E. coli and S. aureus .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide and its derivatives?

- Methodology : The compound is typically synthesized via condensation reactions. For example, hydrazinecarbothioamide derivatives are prepared by reacting thiophene-2-carboxylic acid hydrazide with substituted isothiocyanates under reflux in ethanol. Cyclohexyl groups are introduced via nucleophilic substitution or Schiff base formation. Yields range from 45% to 48% under optimized conditions, as observed in iron(III) complex syntheses . FT-IR and NMR are critical for verifying functional groups (e.g., C=O, C=S, and NH stretches) and structural integrity .

Q. How are spectroscopic techniques employed to characterize this compound?

- Methodology :

- FT-IR : Identifies key functional groups: C=O (amide I band at ~1680–1690 cm⁻¹), C=S (1180–1190 cm⁻¹), and NH stretches (broad bands at ~3200–3260 cm⁻¹). Substituents like aryl/chloro groups show distinct C-Cl (1088 cm⁻¹) or Ar-C=C (1450–1566 cm⁻¹) peaks .

- NMR : ¹H NMR confirms proton environments (e.g., cyclohexyl CH₂ groups at δ 1.2–2.0 ppm and thienyl protons at δ 6.8–7.5 ppm). ¹³C NMR resolves carbonyl (C=O at ~165–170 ppm) and thiocarbonyl (C=S at ~180 ppm) carbons .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclohexyl vs. aryl substituents) influence the biological activity of this compound?

- Methodology : Comparative studies using antifungal assays (e.g., against Candida spp.) reveal that the cyclohexyl group enhances lipophilicity and membrane penetration, improving activity compared to aryl analogs. Copper(II) complexes of this compound exhibit stronger antifungal properties (MIC values < 10 µg/mL) due to metal coordination enhancing ligand bioavailability . Substitutions at the hydrazinecarbothioamide moiety (e.g., nitro or chloro groups) further modulate electronic effects and binding affinity to biological targets .

Q. What mechanistic insights explain the interaction of this compound with serum albumin?

- Methodology : Fluorescence quenching and UV-vis spectroscopy demonstrate static quenching mechanisms when the compound binds to bovine serum albumin (BSA). Binding constants (K ≈ 10⁵ M⁻¹) and thermodynamic parameters (ΔH < 0, ΔS > 0) suggest hydrogen bonding and van der Waals interactions dominate. Molecular docking confirms preferential binding to BSA subdomains IIA and IIIA, aligning with hydrophobic pockets near Trp-134 and Tyr-140 residues .

Q. How can contradictory data on biological activity be resolved when comparing different metal complexes?

- Methodology : Discrepancies in antifungal or cytotoxic activity between iron(III) and copper(II) complexes arise from variations in metal-ligand stoichiometry, redox properties, and coordination geometry. For example, octahedral Fe(III) complexes may exhibit lower bioavailability than square-planar Cu(II) analogs. Systematic studies using X-ray crystallography and cyclic voltammetry are recommended to correlate structure-activity relationships .

Q. What strategies optimize the synthesis of coordination complexes using this ligand?

- Methodology : Refluxing the ligand with metal salts (e.g., Fe(NO₃)₃·9H₂O) in ethanol for 5 hours under inert atmosphere yields stable complexes. Stoichiometric ratios (1:2 metal:ligand) and pH control (6–7) prevent hydrolysis. Microcrystalline products are purified via recrystallization, with yields improved by slow cooling (45–48% vs. 45% in non-optimized protocols) .

Data Analysis and Experimental Design

Q. How do solvent systems affect the solubility and stability of this compound during synthesis?

- Methodology : Polar aprotic solvents (e.g., DMF) enhance solubility of the ligand but may promote side reactions. Ethanol/water mixtures (3:1 v/v) balance solubility and stability, as evidenced by consistent NMR spectra. For metal complexes, ethanol alone is preferred to avoid ligand dissociation .

Q. What analytical approaches validate the purity of synthesized derivatives?

- Methodology :

- HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) resolve impurities (<1% by area).

- Elemental Analysis : %C, %H, and %N deviations <0.3% confirm stoichiometric purity.

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks (e.g., m/z 349 for the parent ligand) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.